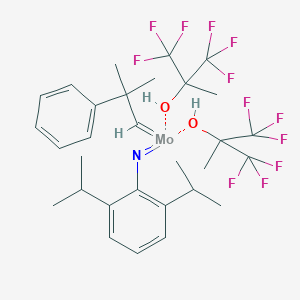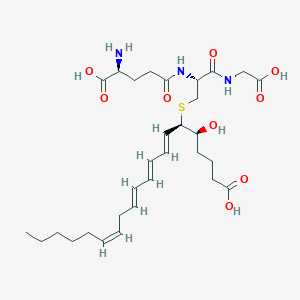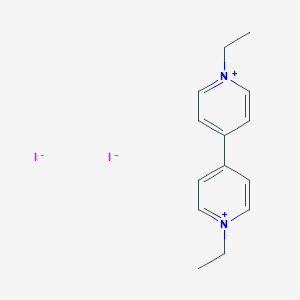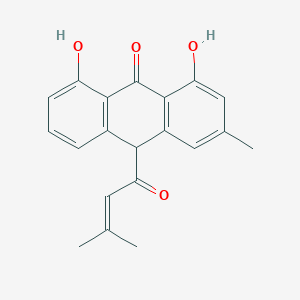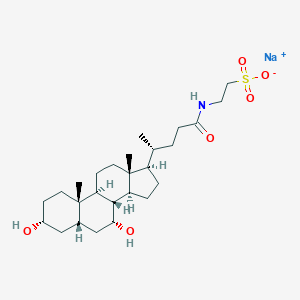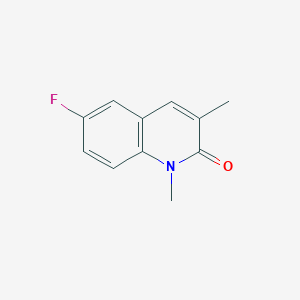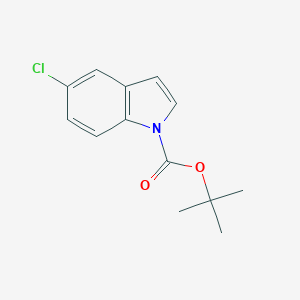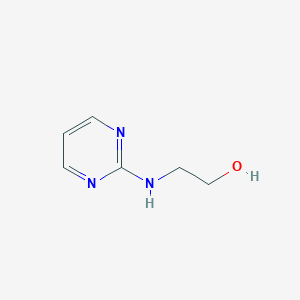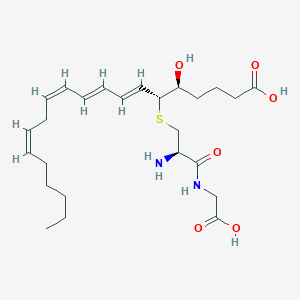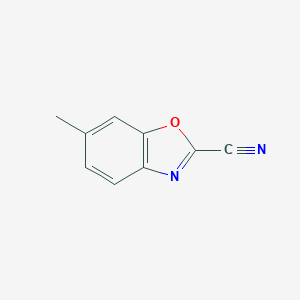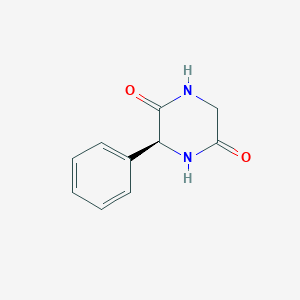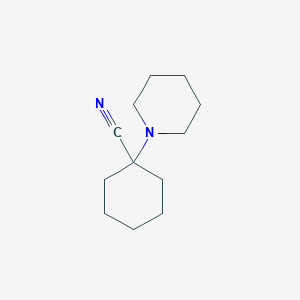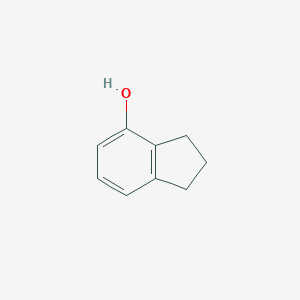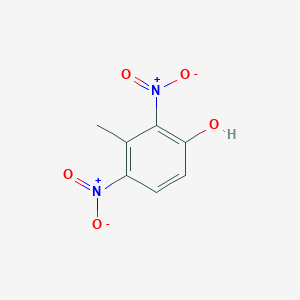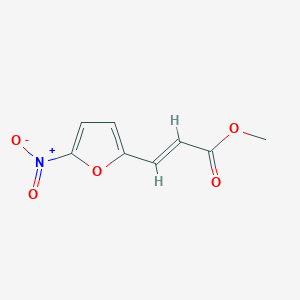
5-Nitro-2-furanacrylic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-furanacrylic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as methyl 5-nitro-2-furoate and is a yellow to orange crystalline powder. This compound has been extensively studied for its biological and pharmacological properties, making it a promising candidate for future research.
Mechanism Of Action
The mechanism of action of 5-Nitro-2-furanacrylic acid, methyl ester is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical And Physiological Effects
Studies have shown that 5-Nitro-2-furanacrylic acid, methyl ester exhibits significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to reduce pain and swelling in animal models of arthritis. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Nitro-2-furanacrylic acid, methyl ester in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, there are also some limitations to its use. For example, the compound may exhibit toxicity at high doses, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on 5-Nitro-2-furanacrylic acid, methyl ester. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Another direction is the investigation of its potential as an antioxidant and its use in the prevention of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 5-Nitro-2-furanacrylic acid, methyl ester can be achieved through various methods. One of the most common methods involves the reaction of furfural with nitric acid and sulfuric acid to produce 5-nitro-2-furoic acid. This is then esterified with methanol to obtain the final product, methyl 5-nitro-2-furoate. Other methods include the use of different reagents and catalysts, such as sodium nitrite and acetic anhydride.
Scientific Research Applications
5-Nitro-2-furanacrylic acid, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
1874-24-4 |
|---|---|
Product Name |
5-Nitro-2-furanacrylic acid, methyl ester |
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3/b5-3+ |
InChI Key |
JZRVJMACQGFSRG-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
COC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



